molecular formula C6H5ClINO B2531966 6-Chloro-3-iodo-2-methoxypyridine CAS No. 1261769-34-9

6-Chloro-3-iodo-2-methoxypyridine

Cat. No.: B2531966
CAS No.: 1261769-34-9
M. Wt: 269.47
InChI Key: NEGNVRJOXGHOQD-UHFFFAOYSA-N
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Description

“6-Chloro-3-iodo-2-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The linear formula of “this compound” is C6H5ClINO . The InChI code is InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 303.9±42.0 °C and its predicted density is 1.915±0.06 g/cm3 . The compound is typically stored at room temperature .

Scientific Research Applications

Chemical Reaction Pathways

  • Lithiation of Pyridines

    Studies have investigated the lithiation process in pyridines similar to 6-Chloro-3-iodo-2-methoxypyridine. For example, Gros et al. (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine with LDA and LTMP, proposing a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

  • Spectroscopic Analysis

    Density functional theory studies, such as those by Arjunan et al. (2011), have been conducted on molecules like 2-chloro-6-methoxypyridine to analyze their vibrational and electronic spectra. These studies help in understanding the influence of different substituents on the spectral characteristics of pyridines (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Synthesis and Reactivity

  • Regiospecificity in Pyridines

    Research by Gros et al. (2002) on 2-chloro- and 2-methoxypyridine with BuLi-LiDMAE has revealed insights into the regiospecificity of lithiation in these compounds. This study suggested a direct lithiation at C-6, which is relevant to understanding the reactivity of related compounds (Gros, Choppin, Mathieu, & Fort, 2002).

  • Nitration of Pyridines

    Bissell and Swansiger (1987) reported on the nitration of pyridine N-oxides, a process that could be similar in compounds like this compound. Understanding the nitration yields and conditions provides insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).

Specialized Applications

  • Radioligand Synthesis: Gao et al. (2016) synthesized MK-1064, a molecule starting from a structure similar to this compound, for use as a PET radioligand. This demonstrates the potential application of such compounds in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Safety and Hazards

“6-Chloro-3-iodo-2-methoxypyridine” is associated with certain hazards. The safety information includes an exclamation mark pictogram and a warning signal word .

Properties

IUPAC Name

6-chloro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNVRJOXGHOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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